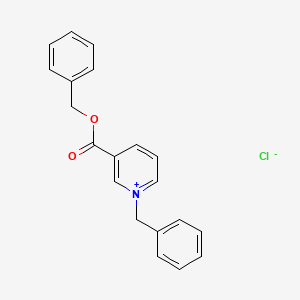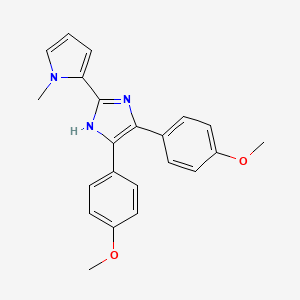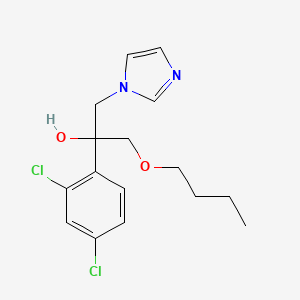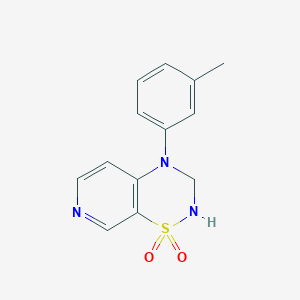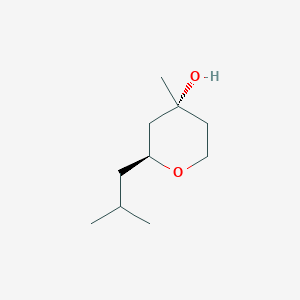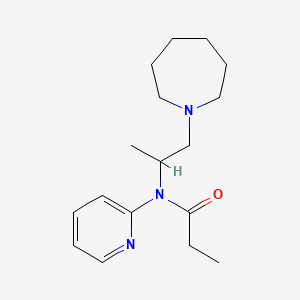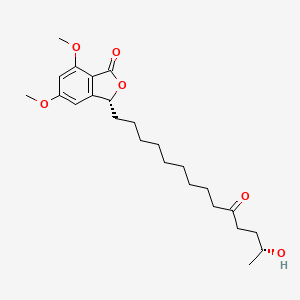
(4R)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a lupane-type triterpenoid core, which is known for its biological activity, linked to an amino acid derivative. The presence of multiple functional groups, such as hydroxyl, amino, and carboxyl groups, makes it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the lupane-type triterpenoid core, which can be extracted from natural sources or synthesized through multi-step organic reactions.
Functional Group Modification: The hydroxyl group at the 3beta position is introduced through selective oxidation and reduction reactions.
Amide Bond Formation: The aminooctanoyl and aminoheptanoic acid moieties are introduced through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Assembly: The final compound is assembled through a series of protection and deprotection steps to ensure the correct functional groups are exposed at each stage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the lupane-type triterpenoid core is known for its anti-inflammatory and anticancer properties. This compound can be studied for its potential therapeutic effects and mechanisms of action in various biological systems.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its unique structure may interact with specific biological targets, offering opportunities for the development of new treatments for diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its functional group versatility.
作用机制
The mechanism of action of (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid involves its interaction with specific molecular targets. The lupane-type triterpenoid core can interact with cell membranes and proteins, potentially disrupting cellular processes. The amino acid derivatives may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
相似化合物的比较
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.
Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
What sets (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid apart is its combination of a lupane-type triterpenoid core with amino acid derivatives. This unique structure may offer enhanced biological activity and specificity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of the compound (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
174740-57-9 |
|---|---|
分子式 |
C46H78N2O5 |
分子量 |
739.1 g/mol |
IUPAC 名称 |
(4R)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-6-methylheptanoic acid |
InChI |
InChI=1S/C46H78N2O5/c1-30(2)29-32(16-19-39(51)52)48-38(50)15-13-11-10-12-14-28-47-41(53)46-25-20-33(31(3)4)40(46)34-17-18-36-43(7)23-22-37(49)42(5,6)35(43)21-24-45(36,9)44(34,8)26-27-46/h30,32-37,40,49H,3,10-29H2,1-2,4-9H3,(H,47,53)(H,48,50)(H,51,52)/t32-,33+,34-,35+,36-,37+,40-,43+,44-,45-,46+/m1/s1 |
InChI 键 |
ZHILRHGTUQVDGQ-HPGDPWOZSA-N |
手性 SMILES |
CC(C)C[C@@H](CCC(=O)O)NC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C |
规范 SMILES |
CC(C)CC(CCC(=O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


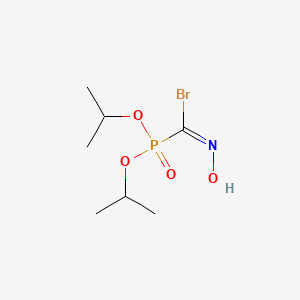
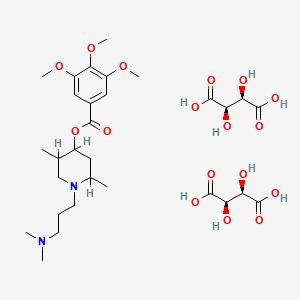
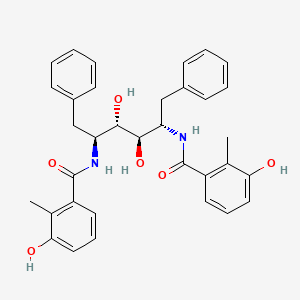
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
